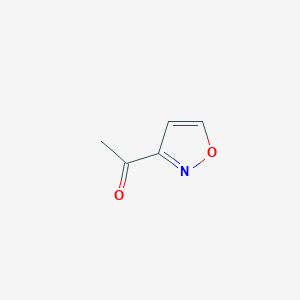

1-(Isoxazol-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2-oxazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-2-3-8-6-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKISYMYDQIWNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612663 | |

| Record name | 1-(1,2-Oxazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-37-9 | |

| Record name | 1-(1,2-Oxazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,2-oxazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Isoxazol-3-yl)ethanone and Related Derivatives from Diketones

For Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] One of the most fundamental and efficient methods for constructing this heterocyclic ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, a method known as the Claisen isoxazole synthesis.[2][3] This technical guide provides an in-depth overview of this synthetic strategy, with a focus on producing 1-(isoxazol-3-yl)ethanone and its analogs. It includes a detailed reaction mechanism, a summary of quantitative data from various synthetic protocols, comprehensive experimental procedures, and a discussion on reaction regioselectivity.

Core Reaction: Cyclocondensation of 1,3-Diketones with Hydroxylamine

The synthesis of the isoxazole ring from 1,3-dicarbonyl compounds and hydroxylamine is a robust and widely utilized transformation in organic chemistry.[4][5][6] The reaction typically proceeds by treating the diketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base or in a suitable solvent like ethanol or pyridine.[7][8] The process involves the formation of a monoxime intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[5][8]

To synthesize the specific target, This compound , the choice of the starting dicarbonyl compound is critical. A simple 1,3-diketone like acetylacetone (pentane-2,4-dione) yields 3,5-dimethylisoxazole.[5] To achieve a 3-acetyl substituent, a 1,3,5-triketone or a diketone with a protected or latent acetyl group at the appropriate position would be required. The principles and mechanisms outlined below are broadly applicable to these more complex substrates.

Reaction Mechanism

The generally accepted mechanism for the Claisen isoxazole synthesis involves two key stages:

-

Oxime Formation: The more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons of the 1,3-diketone. This is followed by the elimination of water to form a monoxime intermediate.

-

Cyclization and Dehydration: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl carbon. The resulting cyclic hemiaminal intermediate readily dehydrates to form the stable, aromatic isoxazole ring.[5][8]

The logical flow of this mechanism is visualized in the diagram below.

Caption: Reaction mechanism for isoxazole synthesis from a 1,3-diketone.

Regioselectivity

When an unsymmetrical 1,3-diketone is used, the formation of two different regioisomeric isoxazoles is possible. The outcome is determined by which of the two carbonyl groups is initially attacked by the hydroxylamine nitrogen. Regioselectivity can be controlled by several factors:

-

Steric Hindrance: The hydroxylamine will preferentially attack the less sterically hindered carbonyl group.

-

Electronic Effects: Electron-withdrawing groups will activate a carbonyl group to nucleophilic attack, while electron-donating groups will deactivate it.

-

Reaction Conditions: The choice of solvent, temperature, and the presence of additives or catalysts can influence the regiochemical outcome.[2][9] For example, using additives like pyridine or BF₃·OEt₂ can help favor the formation of a specific isomer.[9]

Quantitative Data on Isoxazole Synthesis

The following table summarizes various reported methods for the synthesis of isoxazole derivatives from 1,3-dicarbonyl compounds and related precursors, highlighting the reaction conditions and yields.

| Entry | 1,3-Dicarbonyl Precursor | Reagents & Conditions | Product | Yield (%) | Reference |

| 1 | Acetylacetone | NH₂OH·HCl, Pyridine | 3,5-Dimethylisoxazole | Not specified | [8] |

| 2 | Ethyl acetoacetate, Benzaldehyde | NH₂OH·HCl, Cell-Pr-NH₂ catalyst, H₂O, Room Temp. | 4-Benzylidene-3-methylisoxazol-5(4H)-one | 92% | [1] |

| 3 | 4-Nitrobenzylidene acetylacetone | NH₂OH·HCl, NaHCO₃, EtOH/H₂O, Room Temp., 15-20 min | trans-3-(1-(hydroxyamino)-2-nitro-phenylethyl)-5-methylisoxazole | 38% | [3] |

| 4 | 1,3-Diketones | NH₂OH·HCl, DMSO, Microwave Irradiation | 3,5-Disubstituted isoxazoles | Not specified | [10] |

| 5 | β-Enamino diketones | NH₂OH·HCl, EtOH or MeCN, various additives | Regioisomeric trisubstituted isoxazoles | 50-74% | [9] |

| 6 | 3-(Dimethylamino)-1-arylprop-2-en-1-ones | NH₂OH·HCl, H₂O, 50 °C | 5-Arylisoxazoles | Good to Excellent | [7][10] |

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of isoxazole derivatives.

Protocol 1: General Synthesis of 4-Arylidene-3-methylisoxazol-5(4H)-ones

This protocol is adapted from a catalyzed, three-component reaction in an aqueous medium.[1]

-

Reactant Preparation: In a suitable reaction vessel, combine the β-keto ester (e.g., ethyl acetoacetate, 1 mmol), an aldehyde derivative (1 mmol), hydroxylamine hydrochloride (1 mmol), and the catalyst (e.g., propylamine-functionalized cellulose, 14 mg).

-

Reaction: Add water (10 mL) to the mixture and stir at room temperature.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, filter the formed precipitate.

-

Purification: Wash the collected solid with ethanol (3 x 10 mL) and air-dry to obtain the final product. No further chromatographic purification is typically required.

Protocol 2: Classical Synthesis using Pyridine

This protocol is a classical method for the cyclocondensation reaction.[8]

-

Reaction Setup: Dissolve the 1,3-diketone derivative in pyridine in a round-bottom flask.

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the solution.

-

Reaction: Heat the reaction mixture or stir at room temperature, monitoring progress with TLC.

-

Work-up: After the reaction is complete, pour the mixture into water. If a precipitate forms, collect it by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the crude product or the combined organic extracts. One method involves washing with 15% glacial acetic acid.[8] Purify the final product by recrystallization from a suitable solvent, such as ethanol.[8]

General Experimental Workflow

The synthesis, purification, and characterization of isoxazoles from diketones follow a standard laboratory workflow, as depicted below.

Caption: General laboratory workflow for isoxazole synthesis.

Conclusion

The synthesis of isoxazoles via the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine remains a cornerstone of heterocyclic chemistry. This method is versatile, generally high-yielding, and can be adapted through the use of various catalysts and green solvents. For the targeted synthesis of complex molecules like this compound, a rational choice of a suitably functionalized diketone precursor is paramount. By carefully controlling reaction conditions, researchers can also achieve high regioselectivity, making this a powerful tool for professionals in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 3. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. sciensage.info [sciensage.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

An In-Depth Technical Guide to 3-Acetylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylisoxazole, also known as 1-(isoxazol-3-yl)ethanone, is a heterocyclic ketone with the chemical formula C₅H₅NO₂. Its structure, featuring an isoxazole ring substituted with an acetyl group, makes it a valuable building block in medicinal chemistry and drug discovery. The isoxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, and the acetyl group provides a reactive handle for further synthetic modifications. This technical guide provides a comprehensive overview of the properties, synthesis, and safety considerations for 3-acetylisoxazole, presented in a format tailored for researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 88511-37-9 | [1] |

| Synonyms | This compound | [1] |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| Physical State | Liquid (at room temperature) | [2] |

| Boiling Point | No data available | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Safety and Handling

It is crucial to handle 3-acetylisoxazole with appropriate safety precautions in a laboratory setting. The following GHS hazard and precautionary statements have been reported by suppliers.

GHS Hazard Statements [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-acetylisoxazole is not extensively documented in readily available literature, a general and widely applicable method for the synthesis of isoxazole derivatives involves the condensation of a β-dicarbonyl compound with hydroxylamine. For 3-acetylisoxazole, a plausible synthetic route would involve the reaction of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine hydrochloride.

General Synthetic Procedure for Isoxazole Ring Formation: [1][4][5][6][7]

A one-pot, three-component reaction is a common and efficient method for synthesizing isoxazol-5(4H)-one derivatives. This typically involves reacting an aromatic or heteroaromatic aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. The reaction can be carried out in a suitable solvent, such as ethanol or even water, and often utilizes a catalyst to promote the reaction. Recent green chemistry approaches have explored the use of catalysts like itaconic acid, pyruvic acid, or even catalyst-free conditions under ultrasound irradiation to improve yields and reduce environmental impact.[4]

Illustrative Experimental Workflow:

The following diagram outlines a general workflow for the synthesis of a substituted isoxazole, which can be adapted for the preparation of 3-acetylisoxazole.

Spectroscopic Data

Detailed spectroscopic data for 3-acetylisoxazole is crucial for its unambiguous identification and characterization. While specific spectra are not widely published, the expected spectral features are outlined below based on the compound's structure and data from related isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [8]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃), and distinct signals for the protons on the isoxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the heteroatoms in the isoxazole ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the isoxazole ring.

Infrared (IR) Spectroscopy: [9]

The IR spectrum of 3-acetylisoxazole is expected to exhibit characteristic absorption bands for the following functional groups:

-

A strong absorption band corresponding to the C=O stretching of the ketone group.

-

Bands associated with the C=N and C=C stretching vibrations within the isoxazole ring.

-

C-H stretching and bending vibrations for the methyl group and the isoxazole ring.

Mass Spectrometry (MS): [10]

The mass spectrum of 3-acetylisoxazole will show a molecular ion peak corresponding to its molecular weight (111.10 g/mol ). The fragmentation pattern is expected to involve the loss of the acetyl group and other characteristic cleavages of the isoxazole ring.

Signaling Pathways and Logical Relationships

The synthesis of 3-acetylisoxazole involves a logical sequence of chemical transformations. The following diagram illustrates the conceptual pathway from starting materials to the final product, highlighting the key chemical principles involved.

References

- 1. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-methylisoxazole(1072-67-9) IR Spectrum [chemicalbook.com]

- 3. 88511-37-9|this compound|BLD Pharm [bldpharm.com]

- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]

- 6. heteroletters.org [heteroletters.org]

- 7. acgpubs.org [acgpubs.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of 1-(Isoxazol-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 1-(Isoxazol-3-yl)ethanone. These values are estimations derived from spectral data of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -COCH₃ |

| ~7.0 | Doublet | 1H | Isoxazole H-4 |

| ~8.9 | Doublet | 1H | Isoxazole H-5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~27 | -COCH₃ |

| ~112 | Isoxazole C-4 |

| ~158 | Isoxazole C-5 |

| ~162 | Isoxazole C-3 |

| ~188 | C=O |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretch (isoxazole ring) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C=C stretch (isoxazole ring) |

| ~950 | Medium | Ring breathing (isoxazole) |

Table 4: Predicted Mass Spectrometry Data (Electron Impact)

| m/z | Relative Intensity | Possible Fragment |

| 111 | High | [M]⁺ (Molecular Ion) |

| 96 | Medium | [M - CH₃]⁺ |

| 68 | High | [M - COCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the key spectroscopic data cited. These protocols are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solvent should be chosen based on the solubility of the compound and its residual peak should not obscure important signals.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and set the reference (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) for volatile liquids.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Physical and chemical properties of 3-acetylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylisoxazole, also known as 1-(isoxazol-3-yl)ethanone, is a heterocyclic ketone with the chemical formula C₅H₅NO₂. The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a prominent scaffold in medicinal chemistry, appearing in a variety of pharmaceuticals and biologically active compounds. The presence of an acetyl group at the 3-position of the isoxazole ring provides a key reactive site for further chemical modifications, making 3-acetylisoxazole a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-acetylisoxazole, detailed experimental protocols for its synthesis, and an analysis of its reactivity and potential applications.

Physical and Chemical Properties

While comprehensive experimental data for 3-acetylisoxazole is not widely available in public literature, the following table summarizes its key known and predicted properties.

| Property | Value | Source |

| CAS Number | 88511-37-9 | [1][2] |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [2] |

| Appearance | Powder or liquid | |

| Purity | ≥97% (typical) | |

| Storage | 2-8°C, sealed in a dry environment | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [2] |

| Density | Data not available |

Synthesis of 3-Acetylisoxazole

The synthesis of 3-acetylisoxazole can be achieved through various synthetic routes, with the 1,3-dipolar cycloaddition of nitrile oxides being a common and effective method for constructing the isoxazole ring.[3][4] A general and adaptable protocol for the synthesis of 3-acyl-isoxazoles involves the tandem Csp³–H bond functionalization of methyl ketones and a subsequent 1,3-dipolar cycloaddition.[3]

Experimental Protocol: Synthesis via Nitrile Oxide Cycloaddition

This protocol is a generalized procedure for the synthesis of 3-acyl-isoxazoles and can be adapted for 3-acetylisoxazole. The reaction proceeds via the in-situ generation of a nitrile oxide from a methyl ketone, which then undergoes a cycloaddition reaction with an alkyne.

Materials:

-

Methyl ketone (e.g., acetone)

-

An alkyne (e.g., ethoxyacetylene)

-

tert-Butyl nitrite (TBN)

-

A suitable solvent (e.g., Dichloromethane - DCM)

-

N-Chlorosuccinimide (NCS) and Triethylamine (TEA) for alternative nitrile oxide generation

Procedure:

-

Nitrile Oxide Generation: A common method for generating nitrile oxides in situ is from the corresponding aldoxime. This can be achieved by reacting an aldehyde with hydroxylamine, followed by oxidation.[5] For the synthesis of 3-acetylisoxazole, a precursor that can generate the acetyl-substituted nitrile oxide is required.

-

Cycloaddition: The generated nitrile oxide is then reacted with an alkyne. The cycloaddition of the nitrile oxide to the alkyne forms the isoxazole ring.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layer is then dried, filtered, and concentrated under vacuum. The crude product is purified by silica gel column chromatography.[6]

The following diagram illustrates a generalized workflow for the synthesis of substituted isoxazoles via a 1,3-dipolar cycloaddition reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. 88511-37-9|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Reactivity and Stability of 1-(Isoxazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 1-(Isoxazol-3-yl)ethanone, a key heterocyclic ketone with applications in medicinal chemistry and organic synthesis. The document outlines the compound's stability under various environmental conditions, including pH, temperature, and ultraviolet radiation, and details its reactivity profile with common reagents. Methodologies for synthesis, purification, and analysis are presented, supported by spectroscopic data. This guide is intended to be a critical resource for professionals engaged in the research and development of isoxazole-containing compounds.

Introduction

This compound, also known as 3-acetylisoxazole, is a five-membered heterocyclic compound featuring an isoxazole ring substituted with an acetyl group at the 3-position. The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals, valued for its ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking.[1] The presence of the reactive acetyl group provides a versatile handle for further synthetic modifications, making this compound a valuable building block in the synthesis of more complex molecules. A thorough understanding of its stability and reactivity is therefore paramount for its effective utilization in drug design and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. These data are essential for the identification and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂ | [2] |

| Molecular Weight | 111.10 g/mol | [2] |

| CAS Number | 88511-37-9 | [2] |

| Appearance | White to off-white solid | |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Spectroscopic Data: While a detailed public analysis is limited, spectroscopic data including NMR, HPLC, and LC-MS are available from commercial suppliers.[2] This information is crucial for confirming the structure and purity of the compound.

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in multi-step syntheses and pharmaceutical formulations. The isoxazole ring, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under certain conditions.

pH and Thermal Stability

Table 1: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Rationale |

| Acidic pH (e.g., pH 4.0) | High | The isoxazole ring is generally stable in acidic conditions.[3] |

| Neutral pH (e.g., pH 7.4) | High | The isoxazole ring is generally stable at neutral pH.[3] |

| Basic pH (e.g., pH 10.0) | Low | Susceptible to base-catalyzed hydrolysis and ring opening.[3] |

| Elevated Temperature | Moderate | Thermal degradation is possible, particularly in the presence of catalysts or reactive media. |

| UV Radiation (254 nm) | Low | The weak N-O bond is prone to photolytic cleavage, leading to rearrangement. |

Photostability

The isoxazole ring is known to be photolabile. Upon irradiation with UV light, the weak N-O bond can cleave, leading to a rearrangement to an oxazole through an azirine intermediate. This intrinsic photoreactivity is a key consideration for the handling and storage of this compound, as exposure to light can lead to the formation of impurities.

Reactivity Profile

The reactivity of this compound is dictated by the isoxazole ring and the acetyl group. The isoxazole ring can undergo cycloaddition reactions and ring-opening, while the acetyl group is susceptible to reactions at the carbonyl carbon and the α-protons.

Reactions of the Isoxazole Ring

-

1,3-Dipolar Cycloaddition: The isoxazole ring itself is formed through a 1,3-dipolar cycloaddition reaction, a versatile method for synthesizing five-membered heterocycles.[1]

-

Ring Opening: As mentioned, the isoxazole ring can be opened under basic conditions or through photolysis.

Reactions of the Acetyl Group

The acetyl group provides a site for a variety of organic transformations, allowing for the elaboration of the molecule.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It is important to note that the reactivity of sodium borohydride can be influenced by the solvent and other species present.[4]

-

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, reacting with a phosphonium ylide. This is a common method for C=C bond formation.[5][6][7]

-

Aldol Condensation: The α-protons of the acetyl group are acidic and can be deprotonated by a base to form an enolate, which can then participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones.[8]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and stability analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 3-substituted isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.

Protocol: Synthesis via Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-diketone derivative in pyridine.

-

Addition of Reagent: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and wash with 15% glacial acetic acid.

-

Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound.[9]

Stability Analysis

Protocol: pH and Temperature Stability Study (Adapted from Leflunomide Study[3])

-

Preparation of Buffers: Prepare buffer solutions at pH 4.0, 7.4, and 10.0.

-

Sample Preparation: Prepare a stock solution of this compound in methanol.

-

Incubation: Dilute the stock solution in each buffer to a final concentration of 2 µM. Incubate the samples in duplicate at 25°C and 37°C in a shaking water bath.

-

Sampling: At regular intervals (e.g., 0, 1, 2, 3 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to acetonitrile containing an internal standard to stop the reaction.

-

Analysis: Analyze the samples for the disappearance of this compound by LC-MS/MS.

Protocol: Photostability Study

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol).

-

Exposure: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark.

-

Analysis: Analyze both the exposed and control samples by HPLC or LC-MS to identify and quantify any degradation products.

Visualizations

Synthesis Pathway

Caption: General synthesis of this compound.

Reactivity of the Acetyl Group

Caption: Key reactions of the acetyl group.

Stability Testing Workflow

Caption: Workflow for pH and temperature stability testing.

Conclusion

This compound is a versatile building block with a reactivity profile that allows for a wide range of synthetic transformations. However, its stability, particularly under basic and photolytic conditions, must be carefully considered during its use and storage. This guide provides a foundational understanding of these properties, along with practical experimental protocols. Further research to quantify the degradation kinetics and identify specific degradation products under various stress conditions would be of significant value to the scientific community.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. 88511-37-9|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Isoxazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds and functional materials. The strategic placement of substituents on this five-membered heterocycle allows for the fine-tuning of its physicochemical properties. 1-(Isoxazol-3-yl)ethanone, featuring an acetyl group at the 3-position of the isoxazole ring, presents a case of particular interest due to the conformational flexibility introduced by the rotatable bond between the isoxazole ring and the acetyl moiety. Understanding the preferred spatial arrangement of these components is crucial for predicting molecular interactions, designing novel derivatives with enhanced properties, and interpreting spectroscopic data.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a planar isoxazole ring connected to an acetyl group. The isoxazole ring itself is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The key structural parameters include bond lengths, bond angles, and dihedral angles. In the absence of specific experimental data for this compound, the following table presents expected values based on crystallographic data of closely related isoxazole derivatives and standard bond lengths and angles.

| Parameter | Atoms Involved | Expected Value | Source/Basis |

| Bond Lengths (Å) | |||

| O1-N2 | 1.41 | Averaged from substituted isoxazole crystal structures | |

| N2-C3 | 1.32 | Averaged from substituted isoxazole crystal structures | |

| C3-C4 | 1.42 | Averaged from substituted isoxazole crystal structures | |

| C4-C5 | 1.35 | Averaged from substituted isoxazole crystal structures | |

| C5-O1 | 1.36 | Averaged from substituted isoxazole crystal structures | |

| C3-C6 | 1.49 | Standard sp2-sp2 single bond length | |

| C6=O7 | 1.23 | Standard C=O double bond length | |

| C6-C8 | 1.51 | Standard sp2-sp3 single bond length | |

| Bond Angles (°) | |||

| C5-O1-N2 | 106 | Averaged from substituted isoxazole crystal structures | |

| O1-N2-C3 | 110 | Averaged from substituted isoxazole crystal structures | |

| N2-C3-C4 | 115 | Averaged from substituted isoxazole crystal structures | |

| C3-C4-C5 | 104 | Averaged from substituted isoxazole crystal structures | |

| C4-C5-O1 | 105 | Averaged from substituted isoxazole crystal structures | |

| N2-C3-C6 | 118 | Based on sp2 hybridization | |

| C4-C3-C6 | 127 | Based on sp2 hybridization | |

| C3-C6-O7 | 121 | Based on sp2 hybridization | |

| C3-C6-C8 | 118 | Based on sp2 hybridization | |

| O7-C6-C8 | 121 | Based on sp2 hybridization |

Table 1: Predicted Molecular Geometry Parameters for this compound.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C3-C6 single bond, which dictates the relative orientation of the acetyl group with respect to the isoxazole ring. The key dihedral angle to consider is N2-C3-C6-O7. Two principal planar conformations can be envisioned:

-

Syn-periplanar (s-cis): The carbonyl oxygen (O7) is on the same side of the C3-C6 bond as the isoxazole nitrogen (N2). The N2-C3-C6-O7 dihedral angle is approximately 0°.

-

Anti-periplanar (s-trans): The carbonyl oxygen (O7) is on the opposite side of the C3-C6 bond from the isoxazole nitrogen (N2). The N2-C3-C6-O7 dihedral angle is approximately 180°.

The relative stability of these conformers is governed by a delicate balance of steric hindrance and electronic effects (conjugation). Computational studies on analogous aryl ketones suggest that the anti-periplanar conformation is often slightly more stable due to reduced steric repulsion. However, the energy barrier to rotation is typically low, allowing for the co-existence of both conformers in solution at room temperature.

Rotational Barrier

The energy barrier for the interconversion between the syn- and anti-periplanar conformers is a critical parameter. While no specific experimental value is available for this compound, studies on similar aromatic ketones suggest a rotational barrier in the range of 5-10 kcal/mol. This energy is low enough for rapid interconversion at ambient temperatures, leading to averaged spectroscopic signals in techniques like NMR.

The following diagram illustrates the logical workflow for a computational study to determine the rotational energy profile.

Caption: Computational workflow for determining the rotational energy profile.

Experimental Protocols for Structural and Conformational Analysis

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

Hypothetical Protocol:

-

Crystal Growth: Crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.

Hypothetical Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and purity.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can provide information about the connectivity across the C3-C6 bond.

-

-

Variable Temperature (VT) NMR: To study the conformational dynamics. By lowering the temperature, the interconversion between conformers may be slowed down on the NMR timescale, potentially allowing for the observation of separate signals for each conformer. Coalescence temperature analysis can be used to estimate the rotational energy barrier.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): To probe through-space proximity of protons. NOE correlations between protons on the acetyl methyl group and protons on the isoxazole ring can provide evidence for the preferred conformation in solution.

The following diagram illustrates the logical flow of spectroscopic data analysis for conformational determination.

Caption: Workflow for spectroscopic analysis of conformation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of this compound. While a definitive experimental structure has yet to be reported in the literature, a robust understanding can be achieved through the application of established theoretical and experimental methodologies. The conformational equilibrium, primarily governed by the rotation of the acetyl group, is a key determinant of the molecule's properties. The outlined computational and spectroscopic workflows provide a clear path for researchers to fully characterize this important heterocyclic ketone, paving the way for its informed application in drug discovery and materials science. Further experimental and computational studies are encouraged to refine the models presented herein and to provide a more complete picture of the structure-property relationships of this versatile molecule.

An In-depth Technical Guide to the Synthesis of 3-Acetylisoxazole via Nitrile Oxide Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-acetylisoxazole, a valuable heterocyclic compound, through the efficient and versatile 1,3-dipolar cycloaddition of nitrile oxides. This methodology offers a powerful tool for the construction of the isoxazole ring system, a core motif in numerous biologically active molecules.

Introduction to Isoxazole Synthesis via Nitrile Oxide Cycloaddition

The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic chemistry, enabling the construction of five-membered rings with high regioselectivity and stereoselectivity.[1][2] In the context of isoxazole synthesis, this reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The in situ generation of the often unstable nitrile oxide is a common and practical approach. This can be achieved through various methods, including the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroxamoyl halides.

The synthesis of 3-acetylisoxazole specifically can be achieved through the reaction of acetonitrile oxide, the simplest nitrile oxide, with an acetylenic partner that provides the acetyl functionality. A logical and effective choice for this is 3-butyn-2-one.

General Reaction Pathway

The synthesis of 3-acetylisoxazole via the cycloaddition of acetonitrile oxide with 3-butyn-2-one follows a well-established mechanistic pathway. The key steps are outlined below:

Diagram 1: General Reaction Scheme

References

A Technical Guide to the Synthesis of 1-(Isoxazol-3-yl)ethanone: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 1-(isoxazol-3-yl)ethanone, a key building block in medicinal chemistry and drug development. The document details the common starting materials, reaction pathways, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

This compound, also known as 3-acetylisoxazole, is a heterocyclic ketone of significant interest in the synthesis of pharmaceutical compounds. The isoxazole ring is a prominent scaffold in a variety of biologically active molecules. This guide focuses on the two most prevalent and versatile strategies for the synthesis of its 3-acetyl derivative: the condensation of β-dicarbonyl compounds with hydroxylamine and the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Core Synthetic Strategies

The synthesis of the isoxazole core of this compound is primarily achieved through two robust methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

1. Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical and widely employed method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. For the synthesis of this compound, a β-ketoaldehyde or its acetal is the required starting material.

2. [3+2] Cycloaddition of Alkynes and Nitrile Oxides: This powerful and versatile method builds the isoxazole ring through a 1,3-dipolar cycloaddition reaction.[1][2][3] A suitably functionalized alkyne reacts with a nitrile oxide, which is often generated in situ from an aldoxime or a nitroalkane, to yield the desired isoxazole.[1][2][3]

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for the key synthetic pathways.

Method 1: Synthesis from a β-Ketoaldehyde Acetal and Hydroxylamine

This approach utilizes a protected β-ketoaldehyde, which reacts with hydroxylamine hydrochloride to form the target molecule.

Starting Materials:

-

Malonaldehyde bis(dimethyl acetal) (also known as 1,1,3,3-tetramethoxypropane)

-

Hydroxylamine hydrochloride

Reaction Pathway:

The reaction involves the acid-catalyzed hydrolysis of the acetal followed by condensation with hydroxylamine and subsequent cyclization.

Experimental Workflow: Synthesis via Condensation

Caption: Workflow for the synthesis of this compound via condensation.

Detailed Experimental Protocol:

A mixture of malonaldehyde bis(dimethyl acetal) and hydroxylamine hydrochloride in aqueous hydrochloric acid is heated. After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by distillation to afford this compound.

Quantitative Data Summary:

| Starting Material (Acetal) | Starting Material (Hydroxylamine) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1,1,3,3-Tetramethoxypropane | Hydroxylamine Hydrochloride | aq. HCl, NaOH | Water | Reflux | 1-3 | 60-70 |

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Method 2: Synthesis via [3+2] Cycloaddition

This method involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

Starting Materials:

-

An appropriate aldehyde (to form the aldoxime)

-

Hydroxylamine hydrochloride

-

An alkyne (e.g., phenylacetylene for a 5-phenylisoxazole)

-

An oxidizing agent (e.g., N-chlorosuccinimide - NCS)

Reaction Pathway:

The aldehyde is first converted to an aldoxime by reacting with hydroxylamine. The aldoxime is then oxidized in situ to a nitrile oxide, which undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring.

Signaling Pathway: In-situ Nitrile Oxide Generation and Cycloaddition

Caption: Pathway for isoxazole synthesis via nitrile oxide cycloaddition.

Detailed Experimental Protocol:

To a solution of the aldehyde and hydroxylamine in a suitable solvent (e.g., a deep eutectic solvent like choline chloride:urea), a base is added, and the mixture is stirred.[4] An oxidizing agent such as N-chlorosuccinimide is then added to generate the nitrile oxide in situ.[4] The alkyne is subsequently added, and the reaction is stirred until completion.[4] The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.[4]

Quantitative Data Summary for 3,5-Disubstituted Isoxazoles:

| Aldehyde (Example) | Alkyne (Example) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Phenylacetylene | NCS | ChCl:Urea | 50 | 4 | 85-95 |

| 4-Chlorobenzaldehyde | Phenylacetylene | NCS | ChCl:Urea | 50 | 4 | 80-90 |

| 4-Methoxybenzaldehyde | Phenylacetylene | NCS | ChCl:Urea | 50 | 4 | 88-98 |

Note: Data is for the synthesis of 3,5-disubstituted isoxazoles as a representative example of this methodology. The synthesis of this compound would require an alkyne with an acetyl group or a precursor.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the condensation of β-dicarbonyl compounds with hydroxylamine and the [3+2] cycloaddition of alkynes and nitrile oxides. The condensation method is a straightforward approach when the appropriate β-ketoaldehyde or its acetal is readily available. The cycloaddition route offers greater versatility in introducing a variety of substituents onto the isoxazole ring. The choice of synthetic strategy will be guided by factors such as starting material availability, desired scale of reaction, and the need for specific substitution patterns on the final molecule. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to synthesize this important heterocyclic building block.

References

Solubility Profile of 1-(Isoxazol-3-yl)ethanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Isoxazol-3-yl)ethanone is a heterocyclic ketone containing an isoxazole ring. The isoxazole moiety is a key structural feature in numerous pharmacologically active compounds, valued for its role in a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2][3][4][5] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and screening in drug discovery pipelines.[1] Poor solubility can present significant challenges during drug development, affecting bioavailability and therapeutic efficacy.[6] This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its determination, and a visualization of its relevance in drug discovery workflows.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, some of its physicochemical properties can be predicted or inferred from available data for similar compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₅NO₂ | ChemScene[7] |

| Molecular Weight | 111.10 g/mol | ChemScene[7] |

| Appearance | Crystalline solid | N/A |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[8] |

| SMILES Code | CC(C1=NOC=C1)=O | BLD Pharm[8] |

Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that this is a predictive assessment and experimental verification is highly recommended.

| Solvent | Polarity | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity allows for effective solvation of the polar isoxazole and ketone moieties.[10] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its high polarity should facilitate dissolution.[11] |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding and has a high polarity.[9] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, should be a good solvent.[9][10] |

| Acetone | Polar Aprotic | Moderately Soluble | Intermediate polarity may allow for some dissolution. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Intermediate polarity. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Lower polarity makes it a less effective solvent for polar compounds. |

| Chloroform | Nonpolar | Sparingly Soluble | Similar to DCM. |

| Ethyl Acetate | Intermediate Polarity | Sparingly Soluble | Intermediate polarity. |

| Toluene | Nonpolar | Insoluble | Low polarity is unlikely to dissolve the polar compound. |

| Hexane | Nonpolar | Insoluble | Very low polarity, poor solvent for this compound.[9] |

| Water | Polar Protic | Sparingly Soluble | The presence of the polar functional groups may allow for some water solubility, though the overall molecule is still largely organic.[10] |

Experimental Protocols

Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This is a widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound.[12]

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[12]

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any undissolved solid particles, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter.

-

Dilute the clear, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the detection method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for quantification.[12]

-

Calculate the solubility in units such as mg/mL or mol/L.

High-Performance Liquid Chromatography (HPLC) Method for Solubility Analysis

HPLC is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.[13][14][15][16]

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or similar

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid, e.g., 0.1%) in a suitable gradient or isocratic elution. The exact composition should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: Diode Array Detector (DAD) or UV detector set at a wavelength of maximum absorbance for this compound.

-

Column Temperature: 25 °C

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered and diluted saturated solution (from the shake-flask experiment) into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Visualization of Experimental Workflow and Drug Discovery Context

The following diagrams illustrate the experimental workflow for solubility determination and the general role of isoxazole derivatives in drug discovery.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Role of Isoxazoles in a Drug Discovery Workflow.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully characterized in publicly accessible literature, its chemical structure suggests a preference for polar organic solvents. The experimental protocols detailed in this guide, particularly the shake-flask method coupled with HPLC analysis, provide a robust framework for researchers to accurately determine its solubility profile. Such data is indispensable for advancing the study of this and similar isoxazole derivatives in the context of drug discovery and development, where they continue to be a promising class of therapeutic agents.[1][3][4][5]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. chemscene.com [chemscene.com]

- 8. 88511-37-9|this compound|BLD Pharm [bldpharm.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. scribd.com [scribd.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. sciforum.net [sciforum.net]

- 15. researchgate.net [researchgate.net]

- 16. improvedpharma.com [improvedpharma.com]

Methodological & Application

The Versatility of 1-(Isoxazol-3-yl)ethanone in the Synthesis of Heterocyclic Compounds for Drug Discovery

Application Note | Organic Synthesis | Drug Development

Introduction

1-(Isoxazol-3-yl)ethanone is a valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds with significant potential in drug discovery. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The presence of a reactive acetyl group on the isoxazole ring in this compound opens up multiple avenues for chemical modification, allowing for the synthesis of complex molecules with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

This application note details key synthetic transformations of this compound, focusing on its utility in Claisen-Schmidt condensations to form chalcone intermediates and its conversion to the highly reactive 2-bromo-1-(isoxazol-3-yl)ethanone, a precursor for various nitrogen and sulfur-containing heterocycles. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in leveraging this important synthetic intermediate.

Key Synthetic Applications

The primary synthetic utility of this compound stems from the reactivity of the acetyl group's α-protons and the carbonyl carbon. Two principal transformations are highlighted:

-

Claisen-Schmidt Condensation: The acidic α-protons of the methyl group readily participate in base-catalyzed condensation reactions with aromatic aldehydes to yield isoxazolyl-chalcones. These α,β-unsaturated ketones are not only important synthetic intermediates themselves but have also shown a range of biological activities.

-

Synthesis and Reactions of 2-Bromo-1-(isoxazol-3-yl)ethanone: Halogenation of the α-carbon leads to the formation of a highly reactive α-haloketone. This intermediate is an excellent electrophile for reactions with various nucleophiles, enabling the construction of more complex heterocyclic systems, such as thiazoles and amino-ketone derivatives.

The following sections provide detailed protocols and data for these key applications.

Experimental Protocols and Data

Protocol 1: Synthesis of Isoxazol-3-yl Chalcones via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Experimental Procedure:

-

To a solution of this compound (1.0 eq.) in ethanol (15-20 mL), add the desired substituted aromatic aldehyde (1.0 eq.).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v, 2-3 eq.) or sodium hydroxide dropwise to the stirred mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (1-2 M) to precipitate the chalcone.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Quantitative Data for Representative Isoxazol-3-yl Chalcones:

| Product | Ar-group | Yield (%) | Melting Point (°C) | Molecular Formula |

| 1a | Phenyl | 85-95 | 88-90 | C₁₂H₉NO₂ |

| 1b | 4-Chlorophenyl | 88-96 | 145-147 | C₁₂H₈ClNO₂ |

| 1c | 4-Methoxyphenyl | 82-93 | 110-112 | C₁₃H₁₁NO₃ |

| 1d | 4-Nitrophenyl | 90-98 | 160-162 | C₁₂H₈N₂O₄ |

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Logical Workflow for Claisen-Schmidt Condensation:

Protocol 2: α-Bromination of this compound

This protocol outlines a general method for the synthesis of the key intermediate, 2-bromo-1-(isoxazol-3-yl)ethanone.

Experimental Procedure:

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as chloroform, dichloromethane, or acetic acid.

-

Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise to the ketone solution at a controlled temperature (typically 0-10 °C).

-

Allow the reaction mixture to stir at room temperature until the bromine color disappears. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-bromo-1-(isoxazol-3-yl)ethanone.

-

The product can be used in the next step without further purification or can be purified by column chromatography or recrystallization if necessary.

Quantitative Data for 2-Bromo-1-(isoxazol-3-yl)ethanone:

| Product | Yield (%) | Physical State | Molecular Formula | Molecular Weight |

| 2 | 80-90 | Solid/Oil | C₅H₄BrNO₂ | 189.99 |

Note: This reaction should be performed in a well-ventilated fume hood due to the use of bromine.

Protocol 3: Synthesis of 2-Amino-4-(aryl)thiazole Derivatives from 2-Bromo-1-(isoxazol-3-yl)ethanone

This protocol describes the Hantzsch-type synthesis of thiazole derivatives, a common and efficient method for constructing the thiazole ring.

Experimental Procedure:

-

To a solution of 2-bromo-1-(isoxazol-3-yl)ethanone (1.0 eq.) in absolute ethanol, add the appropriate thioamide or thiourea derivative (1.0 eq.).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure and treat the residue with a saturated solution of sodium bicarbonate to neutralize any HBr formed.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired thiazole derivative.

Quantitative Data for Representative Thiazolyl-Isoxazole Derivatives:

| Product | R-group (from Thioamide) | Yield (%) | Melting Point (°C) | Molecular Formula |

| 3a | Phenyl | 75-85 | 180-182 | C₁₄H₉N₃OS |

| 3b | 4-Chlorophenyl | 78-88 | 210-212 | C₁₄H₈ClN₃OS |

| 3c | 4-Methylphenyl | 72-82 | 195-197 | C₁₅H₁₁N₃OS |

| 3d | Amino (from Thiourea) | 80-90 | 220-222 | C₈H₆N₄OS |

Note: The data are representative and will vary depending on the specific thioamide used.

Signaling Pathway Diagram for the Synthesis of Thiazolyl-Isoxazoles:

Conclusion

This compound is a highly valuable starting material for the synthesis of diverse heterocyclic scaffolds. The straightforward protocols for Claisen-Schmidt condensation and α-bromination followed by nucleophilic substitution provide reliable and efficient routes to a variety of chalcones, thiazoles, and other derivatives. These compounds serve as a rich source of molecular diversity for screening in drug discovery programs, particularly in the search for new antimicrobial and anticancer agents. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this versatile building block.

Application Notes and Protocols: Derivatization of 3-Acetylisoxazole for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3-acetylisoxazole, a versatile scaffold in medicinal chemistry. The focus is on the synthesis of chalcone, pyrazole, and hydrazone derivatives and their potential therapeutic applications, supported by quantitative biological data.

Introduction

The isoxazole ring is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. 3-Acetylisoxazole serves as a key starting material for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This document outlines key derivatization strategies starting from 3-acetylisoxazole.

Derivatization Strategies

The primary derivatization of 3-acetylisoxazole involves the reaction of its acetyl group. Three common and effective strategies are detailed below:

-

Claisen-Schmidt Condensation to form Chalcones: The reaction of 3-acetylisoxazole with various aromatic aldehydes in the presence of a base yields isoxazolyl chalcones. These α,β-unsaturated ketones are valuable intermediates and have shown biological activities themselves.[5]

-

Synthesis of Pyrazole Derivatives: Isoxazolyl chalcones can be further cyclized with hydrazine hydrate to yield pyrazole derivatives, creating hybrid molecules with potential for enhanced biological activity.[4]

-

Formation of Hydrazone Derivatives: The acetyl group of 3-acetylisoxazole can be condensed with hydrazides to form hydrazones, which are known to possess a wide range of pharmacological properties.

A general workflow for these derivatization strategies is presented below.

Experimental Protocols

Protocol 1: Synthesis of Isoxazolyl Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of 3-acetylisoxazole with an aromatic aldehyde.

Materials:

-

3-Acetylisoxazole

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (10%)

-

Stirring apparatus

-

Reaction flask

Procedure:

-

Dissolve equimolar amounts of 3-acetylisoxazole and the selected aromatic aldehyde in ethanol in a round-bottom flask.

-

With continuous stirring, add the 10% NaOH solution dropwise to the mixture.

-

Allow the reaction to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

Protocol 2: Synthesis of Isoxazolyl Pyrazole Derivatives

This protocol outlines the cyclization of an isoxazolyl chalcone with hydrazine hydrate.

Materials:

-

Isoxazolyl chalcone (from Protocol 1)

-

Hydrazine hydrate

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

Procedure:

-

Dissolve the isoxazolyl chalcone in absolute ethanol in a round-bottom flask.

-

Add an equimolar amount of hydrazine hydrate to the solution, followed by a few drops of glacial acetic acid.

-

Reflux the reaction mixture for 10-12 hours, monitoring the reaction progress by TLC.[4]

-

After completion, concentrate the solution and pour it into ice-cold water.

-

The precipitated pyrazole derivative is collected by filtration, washed with water, and dried.

-

Purify the product by recrystallization from an appropriate solvent.

Protocol 3: Synthesis of Isoxazolyl Hydrazone Derivatives

This protocol details the condensation of 3-acetylisoxazole with a hydrazide.

Materials:

-

3-Acetylisoxazole

-

A suitable hydrazide (e.g., isonicotinic acid hydrazide)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 3-acetylisoxazole and the chosen hydrazide in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction for 6-8 hours, monitoring by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated hydrazone derivative is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the product from a suitable solvent if further purification is required.

Biological Activities and Quantitative Data

Derivatives of 3-acetylisoxazole have demonstrated a range of biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Isoxazolyl Chalcone | MCF-7 (Breast) | 15.0 | [6] |

| Isoxazolyl Chalcone | HT-29 (Colon) | 11.5 | [6] |

| Di-isoxazole | A549 (Lung) | 5.98 | [2] |

| Isoxazole-Oxadiazole Hybrid | MCF-7 (Breast) | 39.0 | [2] |

| Isoxazole-Oxadiazole Hybrid | MDA-MB-231 (Breast) | 35.1 | [2] |

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound Type | Assay | IC50 (µM) | Reference |

| Isoxazole Carboxamide | COX-1 Inhibition | 0.064 | [7] |

| Isoxazole Carboxamide | COX-2 Inhibition | 0.013 | [7] |

| Benzoxazole Derivative | IL-6 Inhibition | 5.09 | [8] |

Table 3: Antimicrobial Activity of Isoxazole Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole Derivative | Staphylococcus aureus | 1.56 | [2] |

| Isoxazole Derivative | Pseudomonas aeruginosa | 2000 | [7] |

| Isoxazole Derivative | Klebsiella pneumoniae | 2000 | [7] |

| Isoxazole Derivative | Candida albicans | 2000 | [7] |

| Thiazole-Isoxazole Hybrid | Escherichia coli | 230 | [9] |

Signaling Pathways

The biological effects of 3-acetylisoxazole derivatives are often attributed to their interaction with specific cellular signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Many isoxazole-based anticancer agents exert their effect by inducing apoptosis in cancer cells. This can occur through various mechanisms, including the inhibition of key survival proteins like Heat Shock Protein 90 (HSP90) or by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway